LogP and Water Solubility Confirm a >100-fold Increase in Hydrophobicity Relative to Unsubstituted Phenoxyethanol
The tert-butyl group of 2-(4-tert-Butylphenoxy)ethanol (target) imparts a drastically higher lipophilicity compared to the parent compound, 2-phenoxyethanol. The estimated log Kow for the target compound is 3.01, whereas the experimental log Kow for phenoxyethanol is 1.16 . This represents a >70-fold increase in the octanol-water partition coefficient. Consistent with this, water solubility for the target compound is predicted at 407 mg/L, which is approximately 65 times lower than the reported solubility of 26,000 mg/L for phenoxyethanol [1][2]. This shift from a hydrophilic alcohol to a substantially hydrophobic substance changes how the molecule partitions in aqueous-organic systems, its environmental transport, and its role in formulation science.
| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) and Water Solubility |
|---|---|
| Target Compound Data | Log Kow = 3.01 (KOWWIN v1.67); Water Solubility = 407 mg/L |
| Comparator Or Baseline | 2-Phenoxyethanol (CAS 122-99-6): Log Kow = 1.16 (experimental); Water Solubility = 24,000-26,700 mg/L |
| Quantified Difference | Log Kow difference: Δ = +1.85 (Kow ratio ~70:1); Solubility difference: ~65-fold lower |
| Conditions | Predicted values from EPI Suite and KOWWIN; comparison data sourced from ChemSpider, EPA CCID, and Wikipedia. |
Why This Matters
For procurement decisions, this massive hydrophobicity shift means one compound cannot replace the other in formulations where solubility, biological partitioning, or environmental transport is critical, such as in controlled-release agrochemicals or preservative systems.
- [1] QSAR Database. Entry for 2-Phenoxyethanol (ID: 10967/188). Experimental LogP value 1.16. View Source
- [2] New Zealand EPA. Chemical Classification and Information Database (CCID). Water solubility of 2-Phenoxyethanol: 26,700 mg/L. View Source
